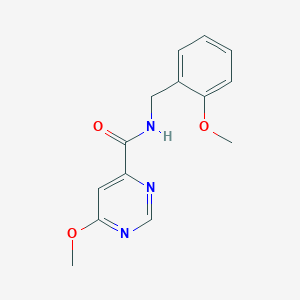

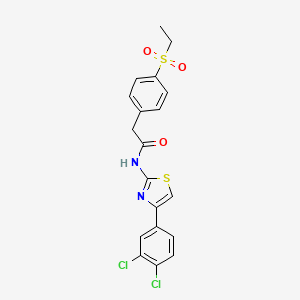

6-methoxy-N-(2-methoxybenzyl)pyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

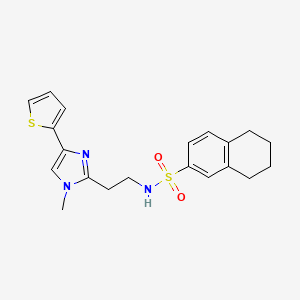

6-methoxy-N-(2-methoxybenzyl)pyrimidine-4-carboxamide, also known as MBC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MBC is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Heterocyclic Compound Synthesis : Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showing significant anti-inflammatory and analgesic properties. These compounds, including variations of pyrimidine derivatives, were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity and comparable to sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity Studies : Pyrazolo[1,5-a]pyrimidine derivatives synthesized from reactions involving methoxyphenyl components showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014).

Antitumor Activity : Synthesis of 5-(4-alkoxybenzyl)pyrimidines and their antitumor properties were investigated, demonstrating the therapeutic potential of pyrimidine derivatives in oncology (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).

Marine-sourced Compound Synthesis : The synthesis of marine-sourced natural products via the preparation of pyrimidinyl benzamides showcased the significance of natural compounds in drug development and the challenges in synthesizing complex structures (Joshi & Dodge, 2021).

Solid-phase Synthetic Methods : A solid-phase synthetic method for N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives was developed, illustrating the versatility and efficiency of solid-phase synthesis in generating bioactive heterocyclic compounds (Ahn & Jeon, 2021).

Mecanismo De Acción

The mechanism of action of pyrimidine-based anti-inflammatory agents is generally associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Propiedades

IUPAC Name |

6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-19-12-6-4-3-5-10(12)8-15-14(18)11-7-13(20-2)17-9-16-11/h3-7,9H,8H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYJTNGDTMAMTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC(=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2576613.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2576619.png)

![(2Z)-N-(2,3-dimethylphenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2576620.png)

![1-Piperazinecarboxylic acid, 4-[(4-nitrophenyl)acetyl]-, 1,1-dimethylethylester](/img/structure/B2576621.png)

![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2576623.png)